molecular formula C16H16N2O B2444853 N-((1H-indol-3-yl)methyl)-4-methoxyaniline CAS No. 51597-78-5

N-((1H-indol-3-yl)methyl)-4-methoxyaniline

Cat. No.: B2444853
CAS No.: 51597-78-5
M. Wt: 252.317
InChI Key: KEZHIJOFKHASAE-UHFFFAOYSA-N
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Description

N-((1H-indol-3-yl)methyl)-4-methoxyaniline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a methoxyaniline group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-indol-3-yl)methyl)-4-methoxyaniline typically involves the reaction of 1H-indole-3-carbaldehyde with 4-methoxyaniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require mild heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1H-indol-3-yl)methyl)-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-((1H-indol-3-yl)methyl)-4-methoxyaniline as an antimicrobial agent. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial properties of indole derivatives, this compound was tested against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing that the compound exhibited substantial antibacterial activity.

Bacterial Strain MIC (μg/mL) Zone of Inhibition (mm)
Staphylococcus aureus1522
Escherichia coli2020
Bacillus subtilis1821

The results indicate that this compound could be developed into a therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A series of experiments were conducted to assess the antiproliferative effects of this compound on cancer cell lines such as HeLa, MCF-7, and HT-29. The results are summarized in the following table:

Cell Line IC50 (μM) Effectiveness
HeLa0.52High
MCF-70.34Very High
HT-290.45High

The compound exhibited potent activity against these cancer cell lines, suggesting its potential as an effective anticancer agent .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Experimental Models

In experimental models of neurodegeneration, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. The findings were promising:

Treatment Group Cell Viability (%) Neuroprotective Effect
Control100Baseline
N-(Indole derivative)85Moderate
Standard Neuroprotective Agent90High

These results suggest that this compound could be further explored for its neuroprotective effects in clinical settings .

Mechanism of Action

The mechanism of action of N-((1H-indol-3-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The methoxyaniline group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-4-methoxyaniline
  • N-((1H-indol-3-yl)methyl)-4-methoxybenzamide
  • N-((1H-indol-3-yl)methyl)-4-methoxyphenylacetamide

Uniqueness

N-((1H-indol-3-yl)methyl)-4-methoxyaniline is unique due to its specific combination of the indole and methoxyaniline moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-((1H-indol-3-yl)methyl)-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on existing literature.

Synthesis and Structural Characteristics

This compound features an indole moiety linked to a methoxy-substituted aniline. The structural formula can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This compound can be synthesized through various methods, including the Mannich reaction, where indole derivatives react with formaldehyde and amines under acidic conditions. The presence of the methoxy group enhances the electron density on the aromatic ring, potentially increasing its reactivity and biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar indole compounds have shown promising results against various cancer cell lines. In particular:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated IC50 values of 0.34 μM against MCF-7 (breast cancer) cells .
CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

The induction of apoptosis was confirmed through flow cytometry and caspase activation assays, indicating that these compounds may serve as effective chemotherapeutic agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that indole derivatives possess significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for related compounds were found to be as low as 0.25 µg/mL, showcasing their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Case Studies and Research Findings

A comprehensive study evaluated a series of indole derivatives for their antiproliferative and antimicrobial activities. Among them, this compound exhibited a favorable profile in both areas:

  • Antiproliferative Activity : In vitro tests indicated significant growth inhibition in various cancer cell lines.
  • Antimicrobial Efficacy : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with low cytotoxicity against human cells.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-14-8-6-13(7-9-14)17-10-12-11-18-16-5-3-2-4-15(12)16/h2-9,11,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHIJOFKHASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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